4-Carboxy Tolbutamide-d9
CAS No.: 1184973-50-9
Cat. No.: VC0196713
Molecular Formula: C12H7D9N2O5S
Molecular Weight: 309.39
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1184973-50-9 |
---|---|
Molecular Formula | C12H7D9N2O5S |
Molecular Weight | 309.39 |
IUPAC Name | 4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 |
SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Chemical Identity and Structural Characteristics
4-Carboxy Tolbutamide-d9 is a deuterium-labeled analog of tolbutamide, featuring isotopic substitution at nine positions within the butyl side chain. The compound maintains the core sulfonylurea pharmacophore while incorporating the carboxylic acid functionality at the para position of the aromatic ring. This strategic modification enhances its utility in mass spectrometric applications while preserving the characteristic properties of the parent compound.
Nomenclature and Identification
The compound is formally identified by several scientific names, reflecting its structural characteristics:
Parameter | Description |
---|---|
Primary Name | 4-Carboxy Tolbutamide-d9 |
IUPAC Name | methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Alternative Names | 4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid; p-[(Butyl-d9-carbamoyl)sulfamoyl]-benzoic Acid; Tolbutamide-d9 Carboxylic Acid; 1-Butyl-d9-3-(p-carboxyphenyl)sulfonylurea |
CAS Number | 1184973-50-9 |
Molecular Formula | C13H9D9N2O5S |
Molecular Weight | ~332.45 g/mol (accounting for deuterium) |
The compound's chemical identity is characterized by the incorporation of nine deuterium atoms replacing hydrogen in the butyl chain, which significantly alters its mass spectral properties without substantially changing its chemical behavior .
Structural Features and Properties
The structural architecture of 4-Carboxy Tolbutamide-d9 comprises several key functional groups that contribute to its chemical and biological properties:
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A para-substituted benzoic acid core
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A sulfonylurea linkage (-SO2-NH-CO-NH-)
-
A fully deuterated butyl chain (-CD2-CD2-CD2-CD3)
These structural elements confer specific physical properties that distinguish it from both tolbutamide and non-deuterated 4-carboxy tolbutamide derivatives.
Synthesis and Preparation Methods
The preparation of 4-Carboxy Tolbutamide-d9 requires specialized synthetic approaches to ensure complete deuterium incorporation while maintaining the structural integrity of the core molecule.
Synthetic Routes
Synthesis typically proceeds through several strategic steps, beginning with deuterium-labeled precursors:
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Preparation of deuterated butylamine (butylamine-d9)
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Formation of the sulfonylurea linkage through reaction with p-carboxyphenylsulfonyl chloride
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Purification and isolation of the final compound
The critical challenge in this synthesis involves achieving complete deuterium incorporation while preventing hydrogen-deuterium exchange during the reaction sequence.
Industrial Production Considerations
Industrial-scale production requires careful control of reaction parameters to maintain isotopic purity. Key considerations include:
Production Parameter | Requirement |
---|---|
Reaction Environment | Anhydrous conditions to prevent H/D exchange |
Temperature Control | Typically maintained below 40°C to minimize side reactions |
Solvent Selection | Deuterated solvents often employed to prevent isotopic dilution |
Purification Protocol | Specialized techniques to ensure isotopic and chemical purity |
Chemical Reactivity Profile
4-Carboxy Tolbutamide-d9 exhibits distinctive reactivity patterns influenced by both its functional groups and deuterium labeling.
Hydrolysis Reactions
The compound undergoes hydrolysis reactions that are critical to its metabolic fate:
The ethyl ester derivative (4-Carboxy Tolbutamide-d9 Ethyl Ester) undergoes hydrolysis under both basic and acidic conditions, forming the corresponding carboxylic acid. This reaction plays a key role in the metabolic processing of tolbutamide derivatives, where hepatic enzymes convert ester forms to active carboxylated metabolites.
Oxidation and Reduction Pathways
The compound's structure enables several oxidation and reduction pathways:
Reaction Type | Conditions | Products | Significance |
---|---|---|---|
Aromatic Methyl Oxidation | CYP450 enzymes | 4-Carboxy Tolbutamide-d9 | Primary metabolic pathway |
Side-Chain Oxidation | β-oxidation enzymes | Shortened chain derivatives | Secondary metabolic pathway (slowed by deuteration) |
Sulfonylurea Reduction | Strong reducing agents | Aminobenzoic acid derivatives | Chemical degradation pathway |
Notably, the presence of deuterium atoms significantly slows oxidative processes involving the labeled positions, creating a kinetic isotope effect that can be leveraged in pharmacokinetic studies.
Deuterium-Specific Effects
The deuterium labeling introduces significant kinetic isotope effects that alter the compound's chemical behavior:
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Increased metabolic stability due to stronger C-D bonds compared to C-H bonds
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Reduced rates of CYP450-mediated oxidation at deuterated positions
-
Kinetic isotope effects (KIEs) of 2–5 observed in hydrolysis studies
-
Altered fragmentation patterns in mass spectrometric analysis
These effects make 4-Carboxy Tolbutamide-d9 particularly valuable for metabolite tracking and pharmacokinetic studies.
Analytical Applications
The compound finds extensive use in analytical chemistry and pharmaceutical research.
Chromatographic and Spectroscopic Characterization
4-Carboxy Tolbutamide-d9 can be characterized using various analytical techniques:
Analytical Technique | Application | Key Parameters |
---|---|---|
LC-MS/MS | Quantification in biological matrices | Distinctive m/z values due to deuteration |
NMR Spectroscopy | Structural confirmation | Absence of proton signals at deuterated positions |
FT-IR | Functional group identification | C=O stretching (~1694 cm−1); C-D stretching (2100–2200 cm−1) |
Chiral Chromatography | Enantiomeric separation | Temperature-dependent enantioselectivity |
These analytical approaches are essential for confirming the identity, purity, and isotopic integrity of the compound.
Use as Reference Standard
As a reference standard, 4-Carboxy Tolbutamide-d9 serves several critical functions:
-
Internal standard for quantification of tolbutamide metabolites
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Validation of analytical methods for sulfonylurea drugs
-
Quality control reference for pharmaceutical manufacturing
-
Tracer compound for metabolic studies
The compound's deuterium labeling enables clear differentiation from endogenous compounds and non-labeled analogs in complex biological matrices .
Biological Activity and Mechanism of Action
While primarily used as an analytical tool, 4-Carboxy Tolbutamide-d9 shares mechanistic similarities with its parent compound tolbutamide.
Pharmacodynamic Properties
The mechanism of action mirrors that of tolbutamide, involving:
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Binding to sulfonylurea receptors (SUR1) on pancreatic beta cells
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Inhibition of ATP-sensitive potassium channels
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Membrane depolarization leading to calcium influx
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Stimulation of insulin release
Pharmacokinetic Considerations
The deuterium labeling significantly alters the pharmacokinetic profile:
Pharmacokinetic Parameter | Effect of Deuteration | Mechanism |
---|---|---|
Metabolic Stability | Increased | Stronger C-D bonds resist enzymatic cleavage |
Half-life | Prolonged | Reduced rate of oxidative metabolism |
Bioavailability | Potentially increased | Slowed first-pass metabolism |
Distribution | Similar to non-deuterated analog | Minimal effect on physical properties |
These pharmacokinetic alterations make deuterated compounds increasingly valuable in drug development.
Research Applications in Metabolism Studies
4-Carboxy Tolbutamide-d9 plays a crucial role in understanding the metabolic fate of sulfonylurea drugs.
Metabolic Pathway Elucidation
The compound enables precise tracking of metabolic transformations:
-
Identification of primary and secondary metabolites
-
Quantification of metabolic rates and enzyme kinetics
-
Differentiation between multiple metabolic pathways
-
Assessment of inter-individual variability in drug metabolism
The deuterium labeling provides a distinctive mass signature that facilitates the identification of metabolites even in complex biological matrices.
Drug-Drug Interaction Studies
4-Carboxy Tolbutamide-d9 serves as a valuable tool in drug interaction research:
Interaction Type | Study Application | Significance |
---|---|---|
CYP2C9 Inhibition | Competitive enzyme assays | Assessment of drug-drug interaction potential |
Esterase Inhibition | Hydrolysis pathway studies | Understanding of metabolic activation |
Transporter Interactions | Cellular uptake models | Evaluation of distribution mechanisms |
These applications contribute to a more comprehensive understanding of pharmacokinetic drug interactions involving sulfonylurea compounds.
Comparison with Similar Compounds
4-Carboxy Tolbutamide-d9 exists within a family of related compounds with distinctive properties.
Structural Analogs
Several structural relatives offer comparative insights:
Compound | Structural Difference | Primary Application |
---|---|---|
Tolbutamide | Lacks carboxyl group; non-deuterated | Antidiabetic therapeutic |
4-Carboxy Tolbutamide | Identical structure but non-deuterated | Metabolite identification |
4-Hydroxy Tolbutamide | Hydroxyl instead of carboxyl group | Primary metabolite |
Chlorpropamide | Chloro-substituted propyl derivative | Longer-acting antidiabetic |
The structural variations among these compounds reveal structure-activity relationships important for drug development.
Deuterated Analogs
Deuteration strategy influences the compound's utility:
-
Partially deuterated analogs provide position-specific metabolic information
-
Fully deuterated analogs maximize kinetic isotope effects
-
Selectively deuterated analogs can target specific metabolic pathways
The strategic use of deuterium labeling has become increasingly important in pharmaceutical research and development.
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